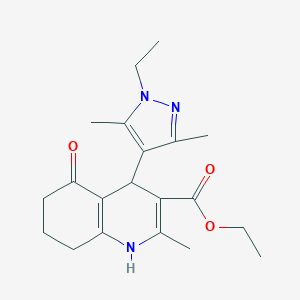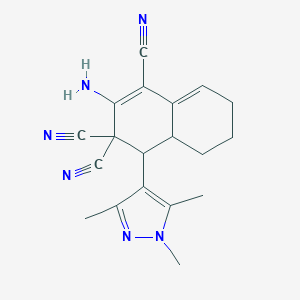![molecular formula C17H20N4O5S B280278 ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as NPTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTB is a benzothiophene derivative that has been synthesized using a variety of methods, and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of NPTB involves the inhibition of PDE5, which leads to an increase in cGMP levels in the body. cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and vasodilation. By inhibiting PDE5, NPTB enhances the effects of cGMP, leading to increased blood flow and relaxation of smooth muscles. This mechanism of action has been found to be similar to that of sildenafil, a well-known PDE5 inhibitor.
Biochemical and Physiological Effects:
NPTB has been found to exhibit various biochemical and physiological effects. It has been reported to enhance the relaxation of smooth muscles in the corpus cavernosum of the penis, leading to increased blood flow and improved erectile function. NPTB has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, NPTB has been found to exhibit anti-tumor effects by inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
NPTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods, and has been found to exhibit high potency and selectivity as a PDE5 inhibitor. NPTB has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, NPTB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, NPTB has not been extensively studied in animal models, which can limit its potential applications in preclinical research.
Zukünftige Richtungen
There are several future directions for research on NPTB. One direction is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on cGMP signaling pathways. Additionally, future research can focus on optimizing the synthesis method of NPTB to improve its yield and solubility. Overall, NPTB has significant potential for scientific research, and further investigation is warranted to fully explore its applications and potential benefits.
Synthesemethoden
The synthesis of NPTB has been reported in various research articles. One method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxylic acid in the presence of thionyl chloride and triethylamine, followed by the reaction of the resulting intermediate with ethylamine. Another method involves the reaction of 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-nitro-1H-pyrazole-1-carboxamide in the presence of triethylamine and diethylazodicarboxylate. These methods have been found to yield NPTB in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
NPTB has been found to exhibit various scientific research applications. It has been reported to act as a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. NPTB has also been found to exhibit anti-inflammatory and anti-tumor properties, and has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
Molekularformel |
C17H20N4O5S |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
ethyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N4O5S/c1-3-26-17(23)14-12-6-4-5-7-13(12)27-16(14)19-15(22)10(2)20-9-11(8-18-20)21(24)25/h8-10H,3-7H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
XDGZAVGPLZKKNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)
![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
